N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide
Description
Academic Significance of Hybrid Molecular Architectures
The design of hybrid molecules, such as the compound , is a strategic approach in medicinal chemistry known as molecular hybridization. This involves the rational combination of pharmacophoric subunits from two or more bioactive molecules to create new chemical entities with multifunctional properties and improved efficacy. Academic research highlights that such hybrid molecules can exhibit selective affinity for multiple biological targets, thereby addressing complex diseases more effectively than single-target agents.
Molecular hybrids like pyridazinone-sulfonamide derivatives are particularly significant because they leverage the known biological activities of each component while potentially overcoming limitations such as toxicity or poor pharmacokinetics. The hybridization approach facilitates the generation of extensive chemical libraries for screening, enhancing the probability of discovering novel lead compounds with optimized therapeutic profiles.
Evolution of Research Questions and Objectives
Research on pyridazinone-sulfonamide hybrids has evolved from exploring individual pharmacophores to understanding how their combination affects biological activity, mechanism of action, and therapeutic potential. Early studies focused on the synthesis and biological evaluation of pyridazinone and sulfonamide derivatives separately, assessing their antimicrobial, anticancer, and other pharmacological activities.
Current research objectives have shifted towards:
- Developing novel chemotherapeutic agents with dual or multiple activities, such as anticancer and antimicrobial effects, by exploiting the hybrid molecular architecture.
- Investigating structure–activity relationships to optimize substitutions on the pyridazinone and sulfonamide moieties, such as fluorine or halogen substitutions that enhance potency and selectivity.
- Employing molecular hybridization techniques to design compounds with improved pharmacodynamics and pharmacokinetics, aiming for multitarget-directed ligands that can address complex diseases more effectively.
These research directions are supported by detailed synthetic methodologies and biological evaluations, including in vitro antimicrobial and anticancer screenings, which provide data on inhibitory effects against various microbial strains and cancer cell lines.
Data Table: Representative Biological Activities of Pyridazinone-Sulfonamide Derivatives
Detailed Research Findings
Synthesis and Biological Evaluation: Studies have reported the synthesis of polysubstituted thiazole derivatives containing fluorophenyl groups, which exhibited significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and Candida albicans. Compounds with fluorine substitution on the phenyl ring showed enhanced activity, underscoring the importance of this modification in bioactivity enhancement.
Structure–Activity Relationship (SAR): The presence of the pyridazine ring is crucial for both antimicrobial and anticancer activities. Substitutions such as 4-fluorophenyl and halogens like chlorine or bromine at specific positions on the phenyl ring improve potency. The sulfonamide group contributes to the molecule’s pharmacological versatility, influencing antibacterial and diuretic activities. The hybrid molecules demonstrate improved binding affinity and selectivity towards multiple biological targets, aligning with the concept of multitarget-directed ligands.
Molecular Hybridization Impact: The rational design of hybrid molecules by combining pharmacophoric subunits from pyridazinone and sulfonamide scaffolds has led to compounds with enhanced multifunctional properties. This approach reduces the trial-and-error aspect of drug discovery by leveraging known bioactive templates, thereby accelerating the identification of promising therapeutic candidates.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-13-23-18-7-6-16(12-19(18)29-13)30(27,28)22-10-11-25-20(26)9-8-17(24-25)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGAHMCYVZSBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22FN3O2S
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
The structure incorporates a benzo[d]thiazole core, a pyridazine moiety, and a fluorophenyl group, which contribute to its diverse biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antifungal Activity : A study highlighted the antifungal properties of thiazole derivatives, showing significant activity against Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
- Acetylcholinesterase Inhibition : Compounds containing thiazole and related structures have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. For instance, certain derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The compound may interact with specific enzymes such as CYP51, inhibiting ergosterol synthesis in fungi, which is critical for their growth .
- Binding Affinity : The presence of electronegative atoms (like fluorine) enhances the binding affinity to biological targets, potentially increasing the compound's efficacy .
- Lipophilicity : The compound's lipophilic nature facilitates transmembrane diffusion, allowing it to reach intracellular targets effectively .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H21FN4O2S
- Molecular Weight : 396.35 g/mol
- CAS Number : 921531-43-3
The structure features a pyridazinone core linked to a sulfonamide group, which is known for enhancing biological activity through specific interactions with target proteins.
Anticancer Potential
Research indicates that compounds similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide exhibit significant anticancer properties.
-
Mechanism of Action : The compound is believed to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and non-histone proteins. This process can promote apoptosis in cancer cells, making it a candidate for cancer therapy.
Compound Cell Line IC50 (µM) Mechanism FNA HepG2 1.30 HDAC inhibition, apoptosis induction SAHA HepG2 17.25 HDAC inhibition
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related benzothiazole derivatives. Studies have shown that these compounds can cross the blood-brain barrier effectively, which is crucial for treating neurological disorders.
- Case Study : A synthesized benzothiazole derivative demonstrated strong anticonvulsant effects in the maximal electroshock model, outperforming standard treatments like phenytoin .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the condensation of various aromatic amines with sulfonyl chlorides. Structural modifications can enhance its biological activity and selectivity.
Synthesis Pathway
- Starting Materials :
- 4-Fluorophenyl derivatives
- Benzothiazole precursors
- Sulfonamides
- Reaction Conditions :
- Typically requires organic solvents and controlled temperatures to facilitate the reaction.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound in various applications:
- Study 1 : Investigated the anticancer properties against non-small cell lung cancer cell lines, demonstrating significant cytotoxic effects and potential for clinical application .
- Study 2 : Focused on the neurotoxicity screening of synthesized compounds, revealing that while some derivatives were effective against seizures, they required careful evaluation to mitigate adverse effects .
Comparison with Similar Compounds
Research Findings and Challenges
Gaps in Evidence :
- No binding affinity data (e.g., Ki, IC₅₀) for the compound against carbonic anhydrases, PDEs, or other targets.
- Absence of solubility, metabolic stability, or toxicity profiles.
Hypothetical Advantages :
- The benzothiazole sulfonamide may enhance solubility compared to non-sulfonamide pyridazinones (e.g., zardaverine), but experimental confirmation is required.
- Fluorine substitution could improve metabolic stability relative to non-fluorinated analogs.
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the assembly of the pyridazinone core followed by sulfonamide coupling. Critical steps include:
- Pyridazinone formation : Condensation of 4-fluorophenyl-substituted precursors under reflux in ethanol or DMF .
- Sulfonamide coupling : Reaction of the pyridazinone intermediate with 2-methylbenzo[d]thiazole-6-sulfonyl chloride using triethylamine as a base in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol . Key conditions: Temperature (60–80°C for pyridazinone step), anhydrous solvents, and catalyst-free environments to minimize side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 471.12) .
- X-ray crystallography : Resolve bond angles and planarity of the pyridazinone-thiazole system .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility/stability : HPLC monitoring of degradation under physiological pH (1.2–7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Assay validation : Compare protocols (e.g., ATP concentration in kinase assays) and cell line authenticity .
- Purity checks : Use HPLC (>98% purity) to rule out impurity-driven artifacts .
- Structural analogs : Benchmark against derivatives (e.g., thiophene vs. furan substitutions) to identify pharmacophore specificity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent modulation :
| Position | Modification | Impact on Activity |
|---|---|---|
| Pyridazinone C-3 | Replace 4-fluorophenyl with 4-chlorophenyl | Increased lipophilicity, reduced IC₅₀ against EGFR |
| Sulfonamide N-alkyl | Introduce methyl vs. ethyl groups | Altered metabolic stability |
- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with target proteins .
Q. What methodologies assess the compound’s stability and reactivity under physiological conditions?
- Forced degradation studies : Expose to heat (60°C), UV light, and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
- pH-dependent stability : Incubate in buffers (pH 1–10) and monitor hydrolysis of the sulfonamide bond .
Q. How can advanced spectroscopic techniques resolve ambiguities in data interpretation?
- 2D NMR (COSY, NOESY) : Clarify proton coupling in crowded aromatic regions .
- Solid-state NMR : Analyze crystallinity and polymorphism affecting bioavailability .
Q. How should contradictions in enzyme inhibition mechanisms be investigated?
- Kinetic assays : Determine Kᵢ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis studies : Modify catalytic residues (e.g., EGFR T790M) to validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
